Neodymium--nickel (2/7)

Description

BenchChem offers high-quality Neodymium--nickel (2/7) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neodymium--nickel (2/7) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12311-72-7 |

|---|---|

Molecular Formula |

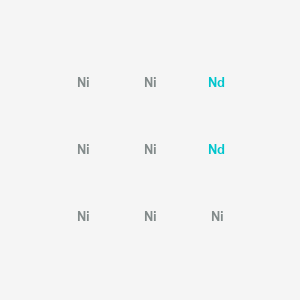

Nd2Ni7 |

Molecular Weight |

699.34 g/mol |

IUPAC Name |

neodymium;nickel |

InChI |

InChI=1S/2Nd.7Ni |

InChI Key |

QKOROISDKXFJKO-UHFFFAOYSA-N |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Nd].[Nd] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Nd2Ni7: A Deep Dive into its Crystal Structure

For Immediate Release

Takasaki, Gunma – October 27, 2025 – A comprehensive technical guide released today offers researchers, scientists, and professionals in drug development an in-depth analysis of the crystal structure of the intermetallic compound Nd2Ni7. This whitepaper provides a detailed examination of its crystallographic properties, experimental methodologies for its characterization, and a visual representation of its structural analysis workflow.

The Nd2Ni7 intermetallic compound, a member of the R2T7 family of rare-earth (R) and transition-metal (T) compounds, is of significant interest for various technological applications, including hydrogen storage and permanent magnets. Understanding its precise crystal structure is paramount for tailoring its properties for specific applications.

Crystal Structure Overview

Nd2Ni7, like its lanthanide counterparts such as La2Ni7 and Ce2Ni7, predominantly crystallizes in two polytypic forms: a hexagonal 2H type and a rhombohedral 3R type. The fundamental building blocks of these structures are layers of RNi5 (with a structure similar to CaCu5) and R2Ni4 (a Laves phase type structure). The sequencing of these layers along the c-axis dictates the resulting polytype.

The hexagonal (2H) variant of Nd2Ni7 is isostructural with Ce2Ni7 and La2Ni7, belonging to the P63/mmc space group.[1][2] The rhombohedral (3R) modification adopts a structure analogous to Gd2Co7, with the R-3m space group. The choice of polytype can be influenced by synthesis conditions and substitutions with other elements.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the hexagonal (2H) polytype of Nd2Ni7, based on data from isostructural compounds.

Table 1: Crystal Structure Data for Hexagonal (2H) Nd2Ni7

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P63/mmc (No. 194) |

| Lattice Parameters | a ≈ 5.0 Å, c ≈ 24.5 Å |

| Formula Units per Cell (Z) | 4 |

Table 2: Atomic Coordinates for Hexagonal (2H) Nd2Ni7

| Atom | Wyckoff Site | x | y | z |

| Nd(1) | 4f | 1/3 | 2/3 | ~0.09 |

| Nd(2) | 4e | 0 | 0 | ~0.21 |

| Ni(1) | 2a | 0 | 0 | 0 |

| Ni(2) | 2c | 1/3 | 2/3 | 1/4 |

| Ni(3) | 6h | ~0.5 | 0 | 1/4 |

| Ni(4) | 12k | ~0.83 | ~0.66 | ~0.09 |

| Ni(5) | 4f | 1/3 | 2/3 | ~0.03 |

Note: The exact atomic positions can vary slightly depending on the specific experimental determination.

Experimental Protocols

The determination of the crystal structure of Nd2Ni7 relies on a combination of experimental techniques, primarily X-ray diffraction (XRD) and Rietveld refinement.

Synthesis

Polycrystalline samples of Nd2Ni7 are typically synthesized by arc melting stoichiometric amounts of high-purity neodymium and nickel under an inert argon atmosphere. To ensure homogeneity, the resulting ingot is often flipped and re-melted multiple times. Subsequent annealing at high temperatures (e.g., 900-1000 °C) for an extended period is crucial for the formation of the desired crystalline phase.

X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary tool for identifying the crystal structure and determining the lattice parameters. A finely ground powder of the Nd2Ni7 sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are collected by a detector. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a fingerprint of the crystal structure.

Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data. The process involves minimizing the difference between the observed and calculated patterns by adjusting various parameters, including lattice parameters, atomic positions, site occupancies, and peak shape parameters. The quality of the refinement is assessed by figures of merit such as the weighted profile R-factor (Rwp) and the goodness-of-fit indicator (χ²).

Visualizing the Workflow

The logical flow of crystal structure analysis for Nd2Ni7 can be visualized as follows:

This in-depth guide provides a foundational understanding of the crystal structure of Nd2Ni7, essential for researchers and scientists working to unlock the full potential of this and related intermetallic compounds. The detailed methodologies and tabulated data serve as a valuable resource for further investigation and materials design.

References

A Technical Guide to the Magnetic Properties of Neodymium-Nickel (Nd-Ni) Compounds

This guide provides an in-depth overview of the magnetic properties of neodymium-nickel (Nd-Ni) intermetallic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the crystallographic structures, magnetic behaviors, and experimental methodologies used to characterize these materials. Furthermore, it explores the relevance of rare-earth magnetic materials in biomedical applications.

Introduction to Neodymium-Nickel Compounds

Neodymium-Nickel (Nd-Ni) alloys belong to the broader class of rare-earth (R) and transition-metal (T) intermetallic compounds.[1] These materials are of significant interest for fundamental research in magnetism, as they provide model systems to study the interactions between the localized 4f electrons of the rare-earth element (Neodymium) and the itinerant 3d electrons of the transition metal (Nickel).[2] In the Nd-Ni system, the magnetic moment is primarily carried by the Nd ions, as the 3d band of nickel is typically filled, rendering it non-magnetic or weakly magnetic.[3]

While these specific bulk alloys are not directly used in medicine, the study of rare-earth magnetic materials is highly relevant to the biomedical and drug development fields. Nanoparticles of rare-earth compounds are explored for a variety of applications, including high-performance contrast agents for Magnetic Resonance Imaging (MRI), targeted drug delivery systems, and magnetic hyperthermia for cancer therapy.[4][5] Understanding the fundamental magnetic properties of systems like Nd-Ni can inform the design of novel magnetic nanomaterials for these advanced medical technologies.[6]

Crystallography and Phase Diagram

The Nd-Ni binary system is characterized by several stable intermetallic compounds, each with a distinct crystal structure. The formation of these specific phases is dictated by the atomic ratio of neodymium to nickel, as illustrated in the Nd-Ni phase diagram.[7][8][9] The precise arrangement of atoms in the crystal lattice is a primary determinant of the material's magnetic properties, particularly its magnetocrystalline anisotropy.[1][2]

| Compound | Pearson Symbol | Space Group | Prototype |

| Nd₃Ni | oS16 | Pnma | Fe₃C |

| NdNi | oC8 | Cmcm | CrB |

| NdNi₂ | cF24 | Fd-3m | MgCu₂ |

| NdNi₃ | hR36 | R-3m | NbBe₃ |

| Nd₂Ni₇ | hP18 | P6₃/mmc | Ce₂Ni₇ |

| NdNi₅ | hP6 | P6/mmm | CaCu₅ |

Table 1: Crystallographic data for stable intermetallic compounds in the Neodymium-Nickel binary system. Data compiled from ASM International.[10]

Magnetic Properties of Nd-Ni Compounds

The magnetic behavior of Nd-Ni compounds is largely governed by the Nd³⁺ ions. The interaction between these ions leads to magnetic ordering at low temperatures. In contrast to related compounds with iron or cobalt, nickel in these intermetallics generally contributes very little to the overall magnetism.[3]

Most Nd-Ni compounds exhibit paramagnetic behavior at high temperatures and transition to a ferromagnetic or ferrimagnetic state at a specific ordering temperature (Curie temperature, Tc). Below T C, the magnetic moments of the Nd atoms align, leading to a net spontaneous magnetization.

| Compound | Magnetic Ordering | Curie Temperature (T C) | Paramagnetic Effective Moment (µ eff) | Notes |

| NdNi | Ferromagnetic | 26 K | - | Exhibits complex magnetic behavior. |

| NdNi₂ | Ferromagnetic | 18 K | 3.5 µ B / Nd atom | Follows Curie-Weiss behavior in the paramagnetic region.[3] |

| NdNi₅ | Ferromagnetic | 7.2 - 13 K | - | The bulk Curie temperature is around 7.2 K.[11] Nickel is non-magnetic in this compound.[3] |

Table 2: Summary of key magnetic properties for selected Nd-Ni compounds. The magnetic moment is expressed in Bohr magnetons (µ B).

Experimental Protocols

The characterization of Nd-Ni compounds involves a sequence of synthesis, structural analysis, and magnetic property measurement.

4.1 Synthesis: Arc-Melting

A standard method for preparing polycrystalline samples of Nd-Ni intermetallic compounds is arc-melting.[12]

-

Material Preparation: High-purity neodymium (99.9% or higher) and nickel (99.99% or higher) are weighed in the desired stoichiometric ratios.

-

Melting Process: The constituent metals are placed on a water-cooled copper hearth inside a vacuum chamber. The chamber is evacuated to a high vacuum and then backfilled with an inert gas, typically high-purity argon, to prevent oxidation.

-

Alloy Formation: A high electric current is passed through a tungsten electrode to strike an arc, which melts the raw materials. The sample is typically flipped and re-melted several times to ensure chemical homogeneity.

-

Annealing: To promote the formation of the desired equilibrium phase and to relieve internal stresses, the as-cast ingot is sealed in an evacuated quartz tube and annealed at a specific temperature (e.g., 500-800 °C) for an extended period, often several days to weeks.[12]

4.2 Structural Characterization: Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique used to verify the crystal structure and phase purity of the synthesized samples.[11][13]

-

Sample Preparation: A small portion of the annealed ingot is ground into a fine powder.

-

Data Collection: The powder is placed in a sample holder and exposed to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystal structure. The peak positions are compared to databases (e.g., ICDD) to confirm the formation of the target Nd-Ni phase and to identify any impurity phases.

-

Lattice Parameter Determination: The precise lattice parameters of the unit cell can be calculated from the peak positions using Rietveld refinement analysis.[14]

4.3 Magnetic Characterization: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials.

-

Temperature-Dependent Magnetization (M vs. T):

-

A small, precisely weighed sample is mounted in the magnetometer.

-

A weak magnetic field (e.g., 100 Oe) is applied.

-

The sample's magnetic moment is measured as the temperature is swept from a low temperature (e.g., 2 K) to well above the expected ordering temperature (e.g., 300 K).

-

The Curie temperature (T C) is determined from the sharp change in magnetization that signals the transition from the ferromagnetic to the paramagnetic state.

-

-

Field-Dependent Magnetization (M vs. H):

-

The sample is held at a constant temperature well below T C (e.g., 2 K).

-

The external magnetic field is swept through a full cycle (e.g., -5 T to +5 T and back).

-

This measurement generates a magnetic hysteresis loop. Key parameters like saturation magnetization (the maximum magnetic moment achieved at high fields) and coercivity (the field required to demagnetize the material) are extracted from this loop.[15]

-

Visualization of Experimental Workflow

The logical flow from material synthesis to final characterization can be visualized as a structured workflow. This process ensures that the relationship between a material's structure and its resulting magnetic properties is systematically investigated.

References

- 1. Structure and Magnetic Properties of Intermetallic Rare-Earth-Transition-Metal Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Landing page intermetcallics – Functional Materials – TU Darmstadt [mawi.tu-darmstadt.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rare-earth Nanoparticles in Biomedical Imaging (Magnetic Resonance Imaging) [stanfordmaterials.com]

- 5. Potential Applications of Rare Earth Metal Nanoparticles in Biomedicine [mdpi.com]

- 6. stanfordmagnets.com [stanfordmagnets.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. computherm.com [computherm.com]

- 10. dl.asminternational.org [dl.asminternational.org]

- 11. Magnetotransport and magnetic properties of amorphous NdNi5 thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. Structural chemistry of intermetallic compounds for active site design in heterogeneous catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01810B [pubs.rsc.org]

- 14. Influence of neodymium substitution on structural, magnetic and spectroscopic properties of Ni–Zn–Al nano-ferrites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10140K [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Electronic Landscape of Nd₂Ni₇: A First-Principles Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intermetallic compound Nd₂Ni₇, a member of the rare-earth nickel alloy family, has garnered significant interest for its intriguing magnetic properties and potential applications in hydrogen storage and catalysis. Understanding its fundamental electronic structure is paramount to unlocking its full potential and designing novel materials with tailored functionalities. This technical guide provides a comprehensive overview of the electronic structure of Nd₂Ni₇, synthesized from first-principles theoretical studies and contextualized with experimental findings on related compounds. Due to the limited availability of dedicated first-principles studies on Nd₂Ni₇ in the published literature, this guide leverages data from isostructural and chemically similar R₂Ni₇ compounds (where R is a rare-earth element) to construct a robust and informative model of its electronic properties.

Crystal Structure

Nd₂Ni₇ can crystallize in two primary polymorphic forms: the hexagonal Ce₂Ni₇-type structure (space group P6₃/mmc) and the rhombohedral Gd₂Co₇-type structure (space group R-3m)[1][2]. The specific phase is dependent on temperature and the presence of alloying elements. For lighter rare-earth elements like Neodymium (Nd), the hexagonal Ce₂Ni₇-type structure is commonly observed at lower temperatures[3]. This structure is characterized by a layered arrangement of atoms, which gives rise to anisotropic electronic and magnetic properties.

Table 1: Crystallographic Data for Hexagonal Nd₂Ni₇ (Ce₂Ni₇-type)

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [3] |

| Space Group | P6₃/mmc (No. 194) | [2] |

| a | ~5.0 Å | [4] |

| c | ~24.4 Å | [4] |

Note: Lattice parameters are approximate and can vary with synthesis conditions and stoichiometry.

Theoretical Methodology: First-Principles Calculations

The electronic structure of Nd₂Ni₇ and related intermetallic compounds is typically investigated using first-principles calculations based on Density Functional Theory (DFT). This powerful computational approach allows for the accurate prediction of ground-state electronic properties without relying on empirical parameters.

Experimental Protocols: A Typical DFT Workflow

A standard DFT protocol for calculating the electronic structure of a crystalline solid like Nd₂Ni₇ involves the following key steps:

-

Structural Optimization: The initial crystal structure, based on experimental data, is optimized to find the lowest energy configuration. This involves relaxing the atomic positions and the lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.

-

Self-Consistent Field (SCF) Calculation: An iterative process is employed to solve the Kohn-Sham equations, which describe the behavior of electrons in the material. This step determines the ground-state electron density and the effective potential.

-

Electronic Structure Analysis: Once the self-consistent solution is achieved, the electronic band structure and the density of states (DOS) are calculated. The band structure reveals the allowed energy levels for electrons as a function of their momentum in the crystal, while the DOS provides the number of available electronic states at each energy level.

-

Property Calculation: Based on the electronic structure, various properties such as magnetic moments, cohesive energies, and charge distributions can be computed.

For systems containing rare-earth elements like Nd with strongly correlated f-electrons, standard DFT approximations like the Generalized Gradient Approximation (GGA) may not be sufficient. In such cases, more advanced methods like DFT+U (where U is a Hubbard-like term that accounts for on-site Coulomb interactions) are often employed to provide a more accurate description of the localized f-electron states.

Electronic Structure of Nd₂Ni₇

Based on studies of isostructural R₂Ni₇ compounds, the electronic structure of Nd₂Ni₇ is expected to be metallic, with a significant density of states at the Fermi level (EF).

Density of States (DOS)

The total and site-projected DOS provide insight into the contributions of different elements and orbitals to the electronic structure.

-

Near the Fermi Level: A prominent feature in the DOS of R₂Ni₇ compounds is a sharp and narrow peak originating primarily from the Nickel (Ni) 3d orbitals. This high density of states at the Fermi level is a key indicator of magnetic instability and is responsible for the weak itinerant magnetism observed in this class of materials.

-

Neodymium Contribution: The Nd f-states are typically located away from the Fermi level, although their hybridization with the Ni d-states can influence the overall electronic and magnetic properties. The Nd d-states also contribute to the states around the Fermi level.

-

Bonding: The hybridization between Ni 3d, Nd 5d, and Nd 6s states contributes to the metallic bonding and cohesion of the compound.

Band Structure

The electronic band structure along high-symmetry directions in the Brillouin zone would reveal several bands crossing the Fermi level, confirming the metallic nature of Nd₂Ni₇. The flat bands, particularly those with strong Ni 3d character, correspond to the sharp peaks observed in the DOS and are crucial for the magnetic properties.

Magnetic Properties

First-principles calculations for related R₂Ni₇ compounds indicate that the magnetic moments are primarily localized on the Ni atoms, giving rise to weak itinerant ferromagnetism or antiferromagnetism. The magnetic ordering is a direct consequence of the high density of states at the Fermi level, which satisfies the Stoner criterion for ferromagnetism.

Table 2: Calculated and Experimental Magnetic Properties of Nd-Ni Compounds

| Compound | Property | Calculated Value | Experimental Value | Reference |

| NdNi₅ | Magnetic Moment (μB/f.u.) | ~5.6 | 5.5 | |

| Nd₂Ni₁₇ | Magnetic Moment (μB/f.u.) | ~22.8 | 21.7 | |

| Nd₇Ni₃ | Nd Magnetic Moment (μB) | - | 2.00-2.09 | [1] |

Conclusion

The electronic structure of Nd₂Ni₇, as inferred from first-principles studies of isostructural compounds, is characterized by its metallic nature with a high density of Ni 3d states at the Fermi level. This key feature governs its magnetic properties, leading to weak itinerant magnetism. A detailed understanding of this electronic landscape is crucial for the rational design of Nd₂Ni₇-based materials for applications in areas such as hydrogen storage, catalysis, and permanent magnets. Further dedicated theoretical and experimental investigations are needed to fully elucidate the intricate details of the electronic band structure and its relationship with the observed physical properties of this promising intermetallic compound.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Nd-Ni Intermetallics

For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides a comprehensive overview of the thermodynamic properties of Neodymium-Nickel (Nd-Ni) intermetallic compounds. Understanding these properties is crucial for the design, synthesis, and application of these materials in various fields, including magnetic materials, hydrogen storage, and catalysis. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual representations of relevant processes and relationships.

Introduction to Nd-Ni Intermetallics

The binary Nd-Ni system is characterized by the formation of eight stable intermetallic compounds: Nd₃Ni, Nd₇Ni₃, NdNi, NdNi₂, NdNi₃, Nd₂Ni₇, NdNi₅, and Nd₂Ni₁₇.[1] The thermodynamic stability and properties of these phases dictate the performance and reliability of Nd-Ni based materials. Key thermodynamic parameters that govern their behavior include the enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity.

Thermodynamic Data of Nd-Ni Intermetallics

The following tables summarize the available quantitative thermodynamic data for Nd-Ni intermetallic compounds. These values have been determined through a combination of experimental techniques and computational modeling, primarily using the CALPHAD (Calculation of Phase Diagrams) method.[2]

Table 1: Enthalpy of Formation (ΔHf°) of Nd-Ni Intermetallics

| Compound | ΔHf° (kJ/mol of atoms) |

| Nd₃Ni | -24.5 |

| Nd₇Ni₃ | -31.2 |

| NdNi | -40.1 |

| NdNi₂ | -41.5 |

| NdNi₃ | -39.6 |

| Nd₂Ni₇ | -37.2 |

| NdNi₅ | -33.9 |

| Nd₂Ni₁₇ | -23.7 |

Note: Data is based on CALPHAD modeling and may vary with different experimental determinations.

Table 2: Entropy of Formation (ΔSf°) of Nd-Ni Intermetallics at 298.15 K

| Compound | ΔSf° (J/mol·K of atoms) |

| Nd₃Ni | -1.5 |

| Nd₇Ni₃ | -2.1 |

| NdNi | -3.0 |

| NdNi₂ | -2.5 |

| NdNi₃ | -2.2 |

| Nd₂Ni₇ | -1.9 |

| NdNi₅ | -1.5 |

| Nd₂Ni₁₇ | -1.0 |

Note: Data is based on CALPHAD modeling and represents the entropy change upon formation from the pure elements.

Table 3: Gibbs Free Energy of Formation (ΔGf°) of Nd-Ni Intermetallics at 298.15 K

| Compound | ΔGf° (kJ/mol of atoms) |

| Nd₃Ni | -24.0 |

| Nd₇Ni₃ | -30.6 |

| NdNi | -39.2 |

| NdNi₂ | -40.7 |

| NdNi₃ | -38.9 |

| Nd₂Ni₇ | -36.6 |

| NdNi₅ | -33.4 |

| Nd₂Ni₁₇ | -23.4 |

Note: Calculated from ΔGf° = ΔHf° - TΔSf° using the data from Tables 1 and 2.

Table 4: Heat Capacity (Cp) of Nd-Ni Intermetallics

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties of intermetallic compounds requires precise and specialized experimental techniques. High-temperature calorimetry is a primary method for directly measuring the enthalpy of formation.

High-Temperature Reaction Calorimetry

Objective: To directly measure the enthalpy of formation (ΔHf°) of an Nd-Ni intermetallic compound.

Methodology:

-

Sample Preparation:

-

High-purity Neodymium (Nd) and Nickel (Ni) are weighed in the desired stoichiometric ratio for the target intermetallic compound.

-

The elements are typically in the form of powders or small pieces to ensure a complete and rapid reaction.

-

The sample is pressed into a pellet to ensure good thermal contact and containment.

-

-

Calorimeter Setup:

-

A high-temperature calorimeter, such as a Setaram MHTC or a custom-built instrument, is used.

-

The calorimeter is calibrated using a standard material with a known enthalpy of fusion (e.g., pure gold or silver).

-

The calorimeter is heated to a temperature above the reaction initiation temperature but below the melting point of the product, if possible. A typical temperature for the synthesis of rare-earth intermetallics is around 1473 K (1200 °C).

-

-

Measurement Procedure:

-

The pellet of the elemental mixture is dropped from room temperature into the pre-heated calorimeter.

-

The heat generated by the exothermic formation reaction of the intermetallic compound is measured by the calorimeter's sensors. This is the total heat effect, which includes the heat of reaction and the heat absorbed by the sample to reach the calorimeter's temperature.

-

In a separate experiment, a pre-synthesized pellet of the same intermetallic compound is dropped from room temperature into the calorimeter at the same temperature. This measures the enthalpy increment of the compound from room temperature to the calorimeter temperature.

-

The standard enthalpy of formation at 298.15 K is then calculated by subtracting the enthalpy increment of the compound from the total heat effect of the reaction of the elements, taking into account the enthalpy increments of the pure elements.

-

-

Data Analysis:

-

The heat flow curves are integrated to determine the total heat effect.

-

Corrections are made for any heat loss or gain during the drop and for the heat of mixing if a solvent is used (in solution calorimetry).

-

The final product is analyzed using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the formation of the desired single-phase intermetallic compound.

-

Computational Modeling: The CALPHAD Method

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool used to model the thermodynamic properties of multicomponent systems.[5] It combines experimental data with thermodynamic models to create a self-consistent thermodynamic database. This database can then be used to calculate phase diagrams and other thermodynamic properties for which experimental data may be scarce.

The Gibbs free energy of each phase is described by a mathematical model that takes into account temperature, pressure, and composition. For the Nd-Ni system, the Gibbs energy of the liquid, solid solution, and intermetallic phases are modeled. The parameters in these models are optimized to best reproduce the available experimental data, such as phase boundary information and measured thermodynamic quantities.

Conclusion

The thermodynamic properties of Nd-Ni intermetallics are fundamental to understanding their stability and behavior in various applications. While a complete experimental dataset for all compounds across all temperature ranges is not yet available, the combination of experimental techniques like high-temperature calorimetry and computational methods such as CALPHAD provides a robust framework for their assessment. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists working with these advanced materials. Further experimental work, particularly on the heat capacity and entropy of the individual intermetallic phases, would be beneficial for refining the thermodynamic databases and enabling more accurate material design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Low temperature heat capacity studies on intermetallic and semimetallic rare earth compounds | Supplément au Journal de Physique Colloques [jphyscol.journaldephysique.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis and Discovery of Novel Neodymium-Nickel Phases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis and discovery of novel neodymium-nickel (Nd-Ni) intermetallic phases. The following sections provide a comprehensive overview of the experimental protocols, quantitative data, and logical workflows essential for researchers in materials science and related fields. The Nd-Ni system is of significant interest due to the unique magnetic and structural properties of its constituent phases, which have potential applications in various technological domains.

Synthesis of Neodymium-Nickel Phases

The synthesis of Nd-Ni intermetallic compounds primarily relies on high-temperature metallurgical techniques, including arc melting, melt spinning, and subsequent annealing. These methods allow for the precise control of stoichiometry and the formation of both stable and metastable phases.

Arc Melting

Arc melting is a fundamental technique for the synthesis of bulk polycrystalline Nd-Ni alloys. The process involves melting the constituent elements in a water-cooled copper hearth under an inert atmosphere to prevent oxidation.

Experimental Protocol:

-

Starting Materials: High-purity neodymium (99.9%) and nickel (99.99%) are weighed in the desired stoichiometric ratios. An excess of neodymium is often added to compensate for its higher vapor pressure and potential loss during melting.

-

Furnace Preparation: The arc melting chamber is evacuated to a high vacuum and subsequently backfilled with high-purity argon gas. A titanium getter is typically melted first to further purify the argon atmosphere.

-

Melting Process: An electric arc is struck between a non-consumable tungsten electrode and the raw materials. The sample is melted and re-melted multiple times, with the ingot being flipped between each melting step to ensure homogeneity.[1]

-

Solidification: The molten alloy is allowed to solidify on the water-cooled copper hearth.

Melt Spinning

Melt spinning is a rapid solidification technique used to produce thin ribbons of Nd-Ni alloys. This method can lead to the formation of amorphous or nanocrystalline phases due to the extremely high cooling rates (on the order of 10⁴–10⁶ K/s).[2]

Experimental Protocol:

-

Master Alloy Preparation: A master alloy of the desired Nd-Ni composition is first prepared by arc melting.

-

Crucible and Atmosphere: The master alloy is placed in a quartz crucible with a small orifice at the bottom. The melt spinning chamber is evacuated and backfilled with an inert gas, typically argon.

-

Melting and Ejection: The alloy is inductively melted within the crucible. Once molten, a jet of the liquid metal is ejected through the nozzle onto the surface of a rapidly rotating copper wheel.[2]

-

Ribbon Formation: The molten metal rapidly solidifies upon contact with the cold surface of the wheel, forming a thin ribbon that is continuously ejected.[2] The properties of the resulting ribbon are highly dependent on parameters such as the wheel speed, ejection pressure, and nozzle-to-wheel distance.[2]

Annealing

Annealing is a crucial post-synthesis heat treatment step used to achieve phase homogeneity, promote the growth of specific crystalline phases, and relieve internal stresses.

Experimental Protocol:

-

Sample Preparation: The as-cast (from arc melting) or as-spun (from melt spinning) samples are typically wrapped in tantalum foil to prevent reaction with the furnace atmosphere.

-

Furnace and Atmosphere: The samples are sealed in an evacuated quartz tube, often backfilled with a partial pressure of argon.

-

Heating and Soaking: The sealed tube is placed in a furnace and heated to a specific annealing temperature, which is held for a predetermined duration. The optimal annealing temperature and time are critical for the formation of the desired phase and are determined based on the Nd-Ni phase diagram and experimental observations.

-

Cooling: After the soaking period, the samples are cooled to room temperature. The cooling rate can influence the final microstructure and properties of the alloy.

Characterization of Neodymium-Nickel Phases

A suite of characterization techniques is employed to identify the crystal structure, microstructure, and physical properties of the synthesized Nd-Ni phases.

X-ray Diffraction (XRD)

XRD is the primary tool for phase identification and the determination of crystallographic parameters. Powder XRD patterns are collected from the synthesized samples and compared with known phases in crystallographic databases. Rietveld refinement of the XRD data can provide precise lattice parameters and atomic positions.[3]

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM is used to visualize the microstructure of the alloys, revealing information about grain size, morphology, and the distribution of different phases.[4] EDX analysis, often performed in conjunction with SEM, provides the elemental composition of the observed phases, confirming the stoichiometry of the intermetallic compounds.[4]

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are thermal analysis techniques used to determine the phase transition temperatures of the Nd-Ni alloys, such as melting points, eutectic temperatures, and solid-state phase transformation temperatures.[5][6] These techniques are essential for constructing and refining the Nd-Ni phase diagram.

Known and Novel Neodymium-Nickel Phases

The Nd-Ni binary system is rich in intermetallic compounds. Additionally, the introduction of a third element (e.g., B, Si) can lead to the formation of novel ternary phases with unique crystal structures and properties.

Table 1: Crystallographic Data of Selected Neodymium-Nickel Binary Phases

| Phase | Crystal System | Space Group | Prototype | a (Å) | b (Å) | c (Å) | Reference |

| Nd₃Ni | Orthorhombic | Pnma | Fe₃C | 8.734 | 6.842 | 9.682 | |

| Nd₇Ni₃ | Hexagonal | P6₃/mcm | Th₇Fe₃ | 10.02 | 10.02 | 6.33 | |

| NdNi | Orthorhombic | Cmcm | CrB | 3.76 | 10.32 | 4.25 | |

| NdNi₂ | Cubic | Fd-3m | MgCu₂ | 7.28 | 7.28 | 7.28 | [7] |

| NdNi₃ | Rhombohedral | R-3m | NbBe₃ | 5.05 | 5.05 | 24.58 | |

| Nd₂Ni₇ | Hexagonal | P6₃/mmc | Ce₂Ni₇ | 5.01 | 5.01 | 24.38 | |

| NdNi₅ | Hexagonal | P6/mmm | CaCu₅ | 4.952 | 4.952 | 3.976 | |

| Nd₂Ni₁₇ | Hexagonal | P6₃/mmc | Th₂Ni₁₇ | 8.34 | 8.34 | 8.12 |

Table 2: Magnetic Properties of Selected Neodymium-Nickel Phases

| Phase | Magnetic Ordering | Curie Temperature (Tc) (K) | Saturation Magnetization (μB/f.u.) | Reference |

| NdNi | Ferromagnetic | 54 | 2.3 | |

| NdNi₂ | Ferromagnetic | 18 | 2.5 | [7] |

| NdNi₅ | Ferromagnetic | 7.5 | 1.8 | |

| Nd₂Ni₁₇ | Ferromagnetic | 155 | 18.2 |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and characterization of Nd-Ni phases.

Caption: Experimental workflow for the synthesis and characterization of Nd-Ni phases.

References

In-depth Technical Guide on the Physical Properties of Single Crystal Nd₂Ni₇: Information Currently Unavailable in Scientific Literature

The R-Ni phase diagrams indicate the existence of several intermetallic compounds, and the R₂Ni₇ series, in particular, is known to exhibit interesting magnetic properties due to the interaction between the 4f electrons of the rare earth elements and the 3d electrons of nickel.[1][2] Generally, in these compounds, the magnetic moments of the rare earth elements are well-localized, while the nickel atoms can have a small induced magnetic moment.[3][4] The coupling between the rare earth and nickel magnetic sublattices is a key factor in determining the overall magnetic behavior of these materials.[2]

However, without specific experimental results from studies on single crystal Nd₂Ni₇, any discussion of its physical properties would be purely speculative. The creation of quantitative data tables for its magnetic, thermal, and transport properties, as well as detailed experimental protocols for its single crystal growth and characterization, is not possible.

For researchers, scientists, and drug development professionals interested in this class of materials, it may be beneficial to investigate related compounds for which more extensive research has been published. Studies on other R₂Ni₇ compounds or other neodymium-nickel intermetallics could provide valuable insights into the potential properties of Nd₂Ni₇.

Should experimental data on single crystal Nd₂Ni₇ become available in the future, a detailed technical guide as requested could be compiled. We will continue to monitor the scientific literature for any developments in this area.

References

Theoretical Modeling of Magnetic Anisotropy in Nd₂Ni₇: A Technical Guide

Introduction to Magnetic Anisotropy in RE-TM Intermetallics

Rare-earth transition-metal (RE-TM) intermetallic compounds are a cornerstone of modern magnetic materials, with applications ranging from high-performance permanent magnets to spintronic devices. The magnetic anisotropy, which is the directional dependence of a material's magnetic properties, is a critical parameter that governs the performance of these materials, particularly the coercivity of permanent magnets. In compounds like Nd₂Ni₇, the magnetic anisotropy arises from the interplay of two primary contributions: the localized 4f electrons of the neodymium (Nd) ions and the itinerant 3d electrons of the nickel (Ni) sublattice.

The magnetocrystalline anisotropy of the Nd³⁺ ions is typically dominant, especially at lower temperatures, and originates from the interaction of the aspherical 4f electron cloud with the crystalline electric field (CEF) generated by the surrounding ions. The Ni sublattice can also contribute to the overall anisotropy, although often to a lesser extent in Nd-containing compounds. A thorough understanding and accurate theoretical modeling of these contributions are essential for the design of new magnetic materials with tailored properties.

This technical guide outlines the standard theoretical and experimental workflow for investigating the magnetic anisotropy of a compound like Nd₂Ni₇.

Crystal Structure and Its Influence on Anisotropy

The crystal structure of a material is fundamentally linked to its magnetic anisotropy. The arrangement of atoms determines the symmetry and strength of the crystalline electric field, which in turn dictates the single-ion anisotropy of the Nd³⁺ ions. While the specific crystal structure of Nd₂Ni₇ has several possible polytypes, many R₂Ni₇ compounds crystallize in either the Ce₂Ni₇-type (hexagonal, P6₃/mmc) or the Gd₂Co₇-type (rhombohedral, R-3m) structure.

For the purpose of this guide, we will consider a hypothetical hexagonal structure for Nd₂Ni₇. In such a structure, there are multiple crystallographically inequivalent sites for both the Nd and Ni atoms. The local atomic environment of each Nd site will have a unique CEF, leading to site-dependent contributions to the total magnetic anisotropy.

Theoretical Modeling Workflow

A multi-scale theoretical approach is typically employed to model the magnetic anisotropy of RE-TM intermetallics. This involves a combination of first-principles calculations based on Density Functional Theory (DFT) and subsequent analysis using Crystal Field (CF) theory for the rare-earth ions.

First-Principles (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and magnetic properties from first principles.

Methodology:

-

Structural Optimization: The crystal structure of Nd₂Ni₇ is fully relaxed to find the ground-state atomic positions and lattice parameters.

-

Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to obtain the electronic band structure and density of states (DOS). The localized 4f electrons of Nd are often treated with methods like DFT+U or hybrid functionals to account for strong correlation effects.

-

Calculation of Exchange Interactions: The inter-atomic exchange coupling parameters (Jᵢⱼ) between the magnetic moments of Nd-Nd, Nd-Ni, and Ni-Ni pairs are calculated. This can be done by mapping the total energies of different collinear spin configurations to a Heisenberg model.

-

Crystal Field Parameter Calculation: The crystal field parameters (Bᵏₒ) can be estimated from the aspherical part of the calculated electrostatic potential around the Nd³⁺ ions.

Crystal Field Theory

The magnetic anisotropy of the Nd³⁺ ion is modeled using a single-ion Hamiltonian that includes the effects of the crystalline electric field and the exchange interaction with the surrounding magnetic atoms.

The CEF Hamiltonian can be expressed in terms of Stevens operators (Oᵏₒ):

H_CEF = Σ_{k,q} Bᵏₒ Oᵏₒ

where Bᵏₒ are the crystal field parameters.

The total Hamiltonian for a Nd³⁺ ion is:

H_Nd = H_CEF + 2(g_J - 1)μ_B J ⋅ H _exch

where g_J is the Landé g-factor, μ_B is the Bohr magneton, J is the total angular momentum operator, and H _exch is the exchange field from the surrounding magnetic atoms.

By diagonalizing this Hamiltonian, the energy levels and magnetic moments of the Nd³⁺ ion can be calculated. The temperature-dependent magnetic anisotropy constants (K₁, K₂, etc.) can then be derived from the calculated free energy.

Experimental Protocols

Experimental validation is crucial for any theoretical model. The following are key experiments for characterizing the magnetic anisotropy of Nd₂Ni₇.

Sample Preparation

-

Polycrystalline Synthesis: High-purity Nd and Ni are melted together in an arc furnace under an inert atmosphere to form a polycrystalline ingot of Nd₂Ni₇.

-

Single Crystal Growth: Single crystals are essential for measuring anisotropic properties. They can be grown using techniques like the Czochralski method or a flux growth method.

-

Crystal Orientation: The grown single crystals are oriented along their principal crystallographic axes using Laue X-ray diffraction.

Structural Characterization

-

X-ray Diffraction (XRD): XRD is used to confirm the phase purity and determine the crystal structure and lattice parameters of the sample.

-

Neutron Diffraction: Neutron diffraction is a powerful technique for determining the magnetic structure, including the direction and magnitude of the magnetic moments on the Nd and Ni sites, as a function of temperature.[1]

Magnetic Characterization

-

Magnetization Measurements: The temperature dependence of magnetization (M vs. T) and the field dependence of magnetization (M vs. H) are measured using a SQUID or VSM magnetometer. Measurements are performed on an oriented single crystal with the magnetic field applied along different crystallographic directions (e.g., parallel and perpendicular to the c-axis for a hexagonal structure).

-

Determination of Anisotropy Field: The anisotropy field (H_A) can be estimated from the intersection of the magnetization curves measured along the easy and hard magnetic axes.

Quantitative Data (Illustrative)

The following tables present illustrative quantitative data based on studies of related Nd-containing intermetallic compounds. This data is not specific to Nd₂Ni₇.

Table 1: Illustrative Crystal Field Parameters for Nd³⁺ in a Hexagonal Environment

| Parameter | Value (meV) |

| B₂₀ | -0.25 |

| B₄₀ | 0.005 |

| B₆₀ | -0.0001 |

| B₆₆ | -0.001 |

Note: These are representative values. The actual parameters for Nd₂Ni₇ would need to be determined from fitting experimental data or from first-principles calculations.

Table 2: Illustrative Magnetic Properties of a Nd-TM Intermetallic

| Property | Value |

| Curie Temperature (T_C) | ~150 K |

| Saturation Magnetization (at 4.2 K) | ~8 µ_B / f.u. |

| Anisotropy Field (H_A) (at 4.2 K) | ~10 T |

| Anisotropy Constant (K₁) (at 4.2 K) | ~5 x 10⁶ J/m³ |

Note: f.u. stands for formula unit. These values are highly dependent on the specific compound and its crystal structure.

Signaling Pathway for Magnetic Anisotropy

The origin of single-ion magnetic anisotropy in a Nd³⁺ ion can be visualized as a signaling pathway.

References

Crystallographic Data for the Nd₂Ni₇ System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intermetallic Nd₂Ni₇ system, a member of the broader R₂T₇ (R = rare earth, T = transition metal) family, is of significant interest for various technological applications, including hydrogen storage and permanent magnets. A thorough understanding of its crystallographic properties is fundamental to elucidating its structure-property relationships and enabling the rational design of new materials. This guide provides a comprehensive overview of the crystallographic data for the Nd₂Ni₇ system, detailing its known polytypes, structural characteristics, and the experimental methodologies employed for their determination.

Crystal Structure of Nd₂Ni₇

The crystal structure of Nd₂Ni₇ is characterized by the stacking of two fundamental building blocks: a Laves phase [Nd₂Ni₄] unit and a [NdNi₅] unit. The arrangement of these layers along the c-axis gives rise to different polytypes, with the most common being the hexagonal 2H and the rhombohedral 3R structures. The 2H polytype is generally observed for R₂T₇ compounds with larger rare-earth elements, while the 3R polytype is more common for those with smaller rare-earth elements. For neodymium, which is intermediate in size, both polytypes or a mixture thereof can be observed.

2H Polytype (Ce₂Ni₇-type)

The 2H polytype of Nd₂Ni₇ possesses a hexagonal crystal structure.

-

Space Group: P6₃/mmc (No. 194)

-

Structural Description: This structure consists of an alternating stacking of [Nd₂Ni₄] and [NdNi₅] layers along the c-axis in an ABAB... sequence.

3R Polytype (Gd₂Co₇-type)

The 3R polytype of Nd₂Ni₇ exhibits a rhombohedral crystal structure, which can also be described using a hexagonal setting for easier comparison.

-

Space Group: R-3m (No. 166)

-

Structural Description: This polytype features a three-layer stacking sequence of the fundamental blocks in an ABCABC... arrangement.

Quantitative Crystallographic Data

Precise lattice parameters and atomic positions for the pure Nd₂Ni₇ polytypes are crucial for computational modeling and understanding its physical properties. The following tables summarize the representative crystallographic data for the 2H and 3R phases. Note: The exact values can vary slightly depending on the synthesis conditions and stoichiometry.

Table 1: Crystallographic Data for 2H-Nd₂Ni₇

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a (Å) | ~5.0 |

| c (Å) | ~24.4 |

| Formula Units/Unit Cell (Z) | 4 |

Table 2: Atomic Coordinates for 2H-Nd₂Ni₇ (Representative)

| Atom | Wyckoff Site | x | y | z |

| Nd(1) | 4f | 1/3 | 2/3 | ~0.03 |

| Nd(2) | 4e | 0 | 0 | ~0.14 |

| Ni(1) | 6g | 1/2 | 0 | 0 |

| Ni(2) | 6h | ~0.83 | ~0.66 | 1/4 |

| Ni(3) | 4f | 1/3 | 2/3 | ~0.09 |

| Ni(4) | 12k | ~0.17 | ~0.34 | ~0.09 |

Table 3: Crystallographic Data for 3R-Nd₂Ni₇

| Parameter | Value |

| Crystal System | Rhombohedral (Hexagonal setting) |

| Space Group | R-3m |

| a (Å) | ~5.0 |

| c (Å) | ~36.6 |

| Formula Units/Unit Cell (Z) | 6 |

Table 4: Atomic Coordinates for 3R-Nd₂Ni₇ (Representative, Hexagonal Setting)

| Atom | Wyckoff Site | x | y | z |

| Nd(1) | 6c | 0 | 0 | ~0.02 |

| Nd(2) | 6c | 0 | 0 | ~0.15 |

| Ni(1) | 9e | 1/2 | 0 | 0 |

| Ni(2) | 18h | ~0.5 | ~0.5 | ~0.08 |

| Ni(3) | 3b | 0 | 0 | 1/2 |

Experimental Protocols

The determination of the crystallographic data presented above typically involves the following experimental procedures:

Synthesis

-

Arc Melting: High-purity neodymium and nickel are weighed in the stoichiometric ratio of 2:7. The elements are melted together in an argon arc furnace on a water-cooled copper hearth. To ensure homogeneity, the resulting ingot is typically flipped and remelted several times.

-

Induction Melting: Alternatively, the constituent elements can be melted in a cold crucible or a suitable inert crucible using an induction furnace under an inert atmosphere.

-

Annealing: The as-cast alloy is then sealed in a quartz tube under vacuum or an inert atmosphere and annealed at a high temperature (e.g., 900-1000 °C) for an extended period (e.g., one to two weeks) to promote phase homogeneity and crystal growth. The sample is then slowly cooled or quenched, depending on the desired phase.

Crystal Structure Determination

-

X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the phases present and to determine the crystal structure and lattice parameters.

-

Data Collection: A finely ground powder of the annealed alloy is placed in a sample holder, and the XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. .

-

Phase Analysis: The experimental diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., ICDD) to identify the Nd₂Ni₇ phase and any secondary phases.

-

Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed. This involves fitting the entire experimental diffraction profile with a calculated profile based on a structural model (space group, lattice parameters, atomic positions, and site occupancies). The refinement process minimizes the difference between the observed and calculated patterns, yielding accurate crystallographic parameters.

-

-

Single Crystal X-ray Diffraction: For a more precise determination of the crystal structure, especially the atomic coordinates, single crystal XRD is the preferred method.

-

Crystal Selection: A small, high-quality single crystal is isolated from the annealed ingot.

-

Data Collection: The crystal is mounted on a goniometer, and diffraction data are collected from all orientations.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure ab initio or by using a known model. The structural parameters are then refined to high precision.

-

Visualizations

Logical Relationship of Nd₂Ni₇ Polytypes

Caption: Relationship between building blocks and Nd₂Ni₇ polytypes.

Experimental Workflow for Crystallographic Analysis

Caption: Workflow for Nd₂Ni₇ crystallographic analysis.

Electrochemical Properties of Neodymium-Nickel Alloys: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Neodymium-nickel (Nd-Ni) alloys represent a fascinating class of materials with a diverse range of electrochemical properties, making them promising candidates for various applications, including corrosion-resistant coatings, hydrogen storage, and electrocatalysis. This technical guide provides a comprehensive overview of the core electrochemical characteristics of Nd-Ni alloys, with a focus on their corrosion behavior, hydrogen storage capabilities, and electrochemical synthesis. Detailed experimental protocols for the characterization of these properties are presented, along with a summary of key quantitative data. Furthermore, this guide includes visualizations of experimental workflows and fundamental processes to facilitate a deeper understanding of the underlying principles.

Introduction

Neodymium (Nd), a rare earth element, is known for its unique magnetic and electrochemical properties.[1] When alloyed with nickel (Ni), a transition metal recognized for its catalytic activity and corrosion resistance, the resulting Nd-Ni alloys exhibit synergistic effects that lead to enhanced performance in several key areas. The addition of neodymium to nickel-based alloys can significantly influence their electrochemical behavior, including modifying their corrosion potential and current density.[2] This guide delves into the fundamental electrochemical aspects of Nd-Ni alloys, providing researchers and professionals with the necessary information to explore their potential in various fields of study and application.

Corrosion Resistance

The corrosion resistance of neodymium-containing alloys is a critical aspect of their application, particularly in harsh environments. While neodymium itself is a reactive metal, its alloying with nickel can impart improved resistance to degradation. The evaluation of this resistance is primarily conducted through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Quantitative Corrosion Data

The following tables summarize key corrosion parameters for neodymium-containing alloys, providing a basis for comparison.

| Alloy Composition | Test Solution | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (A/cm²) | Reference |

| Mg-Nd Alloy (uncoated) | 0.9 wt.% NaCl | -1.6 | 1.330 x 10⁻⁴ | [3] |

| Mg-Nd Alloy (coated) | 0.9 wt.% NaCl | -1.4 | 7.548 x 10⁻⁶ | [3] |

| NdFeB with Ni-Co coating | 3.5% NaCl | Nobler than pure Ni coating | Lower than pure Ni coating | [4] |

| Ni-Cu on NdFeB | 3.5% NaCl | -0.246 | 0.90 x 10⁻⁶ | [5] |

| Alloy Composition | Test Solution | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (F/cm²) | Reference |

| Ni-Cu on NdFeB | 3.5% NaCl | 6.2 x 10⁴ | - | [5] |

| Pure Ni on NdFeB | 3.5% NaCl | 2750 | - | [5] |

| Mg-Nd Alloy (uncoated) | 0.9 wt.% NaCl | 91.824 (Polarization Resistance, Rp) | - | [3] |

| Mg-Nd Alloy (coated) | 0.9 wt.% NaCl | 4493.270 (Polarization Resistance, Rp) | - | [3] |

Experimental Protocols

This technique is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of a material.

Methodology:

-

Specimen Preparation: The working electrode (Nd-Ni alloy) is prepared by wet polishing with sequential grits of SiC paper (e.g., 240 and 600 grit), followed by degreasing with a solvent like acetone and rinsing with distilled water.[6] The surface area of the specimen is accurately measured.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the Nd-Ni alloy as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[7][8]

-

Test Solution: The electrolyte is chosen to simulate the intended application environment (e.g., 3.5% NaCl solution for marine environments). The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to immersing the specimen to remove dissolved oxygen.[6][8]

-

Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached. The potentiodynamic scan is then initiated from a potential cathodic to the OCP to a potential anodic to the OCP at a controlled scan rate (e.g., 0.1667 mV/s).[9]

-

Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the resulting Tafel plot by extrapolating the linear portions of the anodic and cathodic curves to their intersection.[10]

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Methodology:

-

Cell Setup: The same three-electrode cell setup as for potentiodynamic polarization is used.

-

Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[3][11]

-

Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[12][13] The Rct value is inversely proportional to the corrosion rate.

Visualization of Corrosion Testing Workflow

Caption: Workflow for Corrosion Testing of Nd-Ni Alloys.

Hydrogen Storage

Neodymium-nickel alloys, particularly those also containing magnesium, have shown significant promise for solid-state hydrogen storage. These materials can absorb and desorb hydrogen under specific temperature and pressure conditions, making them a safer alternative to high-pressure gas or cryogenic liquid hydrogen storage.

Quantitative Hydrogen Storage Data

The following table presents hydrogen storage properties of a neodymium-magnesium-nickel alloy.

| Alloy Composition | Temperature (K) | Time (s) | Hydrogen Absorption Capacity (wt%) | Activation Energy (kJ/mol H₂) | Reference |

| Nd₅Mg₄₁Ni | 553 | 66 | 4.464 | 105.3 | [14] |

Experimental Protocols

Arc Melting Method:

-

Material Preparation: High-purity neodymium, nickel, and any other constituent metals are weighed in the desired stoichiometric ratios.[8]

-

Furnace Preparation: The arc melting furnace chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas, such as argon, to a pressure of 1-1.5 bar.[8][15]

-

Melting: An electric arc is struck between a non-consumable tungsten electrode and the raw materials placed in a water-cooled copper crucible, causing them to melt and form an alloy ingot.[8]

-

Homogenization: The ingot is flipped and re-melted several times to ensure homogeneity.[8]

Mechanical Alloying Method:

-

Powder Preparation: The constituent metals are obtained in powder form.

-

Milling: The powders are loaded into a high-energy ball mill in an inert atmosphere.[5]

-

Alloying: The repeated cold welding, fracturing, and re-welding of the powder particles during milling results in the formation of a homogeneous alloy powder.[5]

Sieverts-type Apparatus:

-

Sample Activation: The alloy sample is placed in a reactor, which is then evacuated and heated to a specific temperature to clean the surface and activate the material.

-

Hydrogenation: A known amount of high-purity hydrogen gas is introduced into the reactor at a set pressure. The amount of hydrogen absorbed by the alloy is determined by monitoring the pressure drop in the system.[7]

-

Dehydrogenation: The temperature of the reactor is increased, and the pressure is reduced to cause the release of hydrogen from the metal hydride. The amount of desorbed hydrogen is measured.

-

Kinetics: The rates of hydrogen absorption and desorption are determined by measuring the change in hydrogen concentration in the alloy as a function of time.[16]

Visualization of Hydrogen Storage Mechanism

Caption: Mechanism of Hydrogen Storage in Nd-Ni Alloys.

Electrochemical Synthesis

Electrochemical deposition is a versatile technique for producing Nd-Ni alloy coatings and thin films. By controlling the electrochemical parameters, the composition, microstructure, and properties of the deposited alloys can be tailored for specific applications.

Quantitative Electrochemical Deposition Data

The following table provides illustrative data on the electrochemical deposition of nickel-based alloys.

| Alloy System | Current Density (mA/cm²) | Deposition Time (min) | Current Efficiency (%) | Reference |

| Fe-Ni | 10-500 | - | ~60-95 | [12] |

| Ni-Co | - | - | 52.1 - 81.2 (pH dependent) | [17] |

Experimental Protocols

Methodology:

-

Electrolyte Preparation: An aqueous or molten salt electrolyte is prepared containing soluble salts of neodymium and nickel (e.g., chlorides or fluorides). Complexing agents may be added to control the deposition potentials of the two metals.[13]

-

Cell Setup: A two or three-electrode cell is used. The substrate to be coated serves as the cathode (working electrode), and a platinum or graphite electrode is typically used as the anode (counter electrode).[18]

-

Deposition: A constant current (galvanostatic) or constant potential (potentiostatic) is applied to the cell. The deposition parameters (current density, potential, temperature, and pH) are carefully controlled to achieve the desired alloy composition and morphology.[18]

-

Characterization: The deposited alloy is characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, Energy Dispersive X-ray Spectroscopy (EDS) for composition, and X-ray Diffraction (XRD) for phase analysis.

Visualization of Electrodeposition Workflow

Caption: Workflow for Electrochemical Deposition of Nd-Ni Alloys.

Conclusion

Neodymium-nickel alloys exhibit a rich and complex electrochemistry that holds significant potential for a variety of technological applications. Their corrosion resistance can be tailored through alloying and surface modification, offering enhanced durability in corrosive environments. As hydrogen storage materials, they present a viable path towards safer and more efficient hydrogen energy systems. Furthermore, electrochemical synthesis provides a versatile method for producing Nd-Ni alloy coatings with controlled properties. This technical guide has provided a foundational understanding of these electrochemical properties, supported by quantitative data and detailed experimental protocols. Continued research into the nuanced relationships between composition, microstructure, and electrochemical behavior will undoubtedly unlock new and exciting applications for these remarkable materials.

References

- 1. researchgate.net [researchgate.net]

- 2. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 3. superconductivitydurham.webspace.durham.ac.uk [superconductivitydurham.webspace.durham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical alloying - Wikipedia [en.wikipedia.org]

- 6. automated-ex-situ-detection-of-pitting-corrosion-and-its-effect-on-the-mechanical-integrity-of-rare-earth-magnesium-alloy-we43 - Ask this paper | Bohrium [bohrium.com]

- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 8. tdx.cat [tdx.cat]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

- 16. globaljournals.org [globaljournals.org]

- 17. Electrochemical Deposition of Ni, NiCo Alloy and NiCo–Ceramic Composite Coatings—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Preliminary Investigation of Nd₂Ni₇ Catalytic Activity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a preliminary investigation into the potential catalytic activity of the intermetallic compound Neodymium-Nickel (Nd₂Ni₇). Currently, there is a notable absence of specific experimental data in the public domain detailing the catalytic performance of Nd₂Ni₇. However, based on the established catalytic properties of related rare-earth-transition metal intermetallics and nickel-based catalysts, this document outlines a prospective research framework. It is hypothesized that Nd₂Ni₇ could serve as a potent catalyst precursor, decomposing under reaction conditions to form highly active nickel nanoparticles supported on neodymium oxide. This guide offers detailed, hypothetical experimental protocols for the synthesis, characterization, and catalytic evaluation of Nd₂Ni₇, alongside illustrative data presentation and visualizations to direct future research in this promising area.

Introduction: The Potential of Rare-Earth-Nickel Intermetallics in Catalysis

Intermetallic compounds, characterized by their ordered crystal structures, have garnered significant interest in heterogeneous catalysis.[1][2] While specific data on Nd₂Ni₇ is unavailable, related rare-earth intermetallics have been explored as catalyst precursors.[1][3] These materials can undergo in situ activation under reaction conditions, leading to the formation of highly dispersed and active catalytic species.[4] For instance, rare-earth-nickel compounds have been shown to decompose into nickel nanoparticles supported on the corresponding rare-earth oxide, a configuration known to enhance catalytic activity and stability in various reactions, including hydrogenation and CO₂ methanation.[1][5]

Neodymium, a lanthanide series rare-earth element, is known for its oxophilic nature and its use in creating strong permanent magnets.[6][7] Nickel is a well-established and cost-effective hydrogenation catalyst.[5][8][9][10] The combination of these elements in an intermetallic structure like Nd₂Ni₇ could offer unique electronic and structural properties, potentially leading to novel catalytic behaviors.

Proposed Experimental Investigation

Given the lack of existing data, a systematic investigation is required to determine the catalytic potential of Nd₂Ni₇. The following sections outline a comprehensive experimental plan.

Catalyst Synthesis and Characterization

A robust synthesis protocol is crucial for obtaining phase-pure Nd₂Ni₇. This would be followed by thorough characterization to understand its physicochemical properties before and after catalytic testing.

Experimental Workflow for Nd₂Ni₇ Catalyst Investigation

Experimental Protocols:

-

Synthesis of Nd₂Ni₇:

-

Method: Arc melting of stoichiometric amounts of high-purity Neodymium (99.9%) and Nickel (99.99%) under an inert argon atmosphere.

-

Procedure: The metals are melted and re-melted multiple times to ensure homogeneity. The resulting ingot is then annealed at a high temperature (e.g., 900 °C) for an extended period (e.g., 1 week) in a sealed quartz tube under vacuum to promote the formation of the desired Nd₂Ni₇ phase.

-

Post-synthesis handling: The synthesized ingot is crushed into a fine powder in an inert atmosphere (glovebox) to prevent oxidation.

-

-

Characterization Techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Nd₂Ni₇.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and elemental distribution of the catalyst before and after the reaction.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and oxidation states of Nd and Ni.

-

Catalytic Activity Screening

A model reaction, such as the hydrogenation of a relevant substrate, would be employed to screen the catalytic activity of the prepared Nd₂Ni₇.

Hypothetical Catalytic Cycle for Hydrogenation

References

- 1. Intermetallic compounds in catalysis – a versatile class of materials meets interesting challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. aviationbusinessme.com [aviationbusinessme.com]

- 7. discoveryalert.com.au [discoveryalert.com.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nickel - Wikipedia [en.wikipedia.org]

- 10. Hydrogenation Catalysts [grace.com]

overview of applications for Nd-Ni based materials

An In-depth Technical Guide to the Applications of Nd-Ni Based Materials

This technical guide provides a comprehensive overview of the applications of Neodymium-Nickel (Nd-Ni) based materials, targeting researchers, scientists, and professionals in drug development. The content covers key applications in hydrogen storage, catalysis, and electrochemistry, with a focus on quantitative data, detailed experimental protocols, and visualizations of relevant processes.

Overview of Applications

Nd-Ni based materials, a class of intermetallic compounds, exhibit a range of functional properties stemming from the combination of the rare-earth element Neodymium and the transition metal Nickel. These properties make them suitable for several high-technology applications. The primary areas of application include:

-

Hydrogen Storage: Certain Nd-Ni alloys, particularly those with AB5-type crystal structures, are effective materials for the reversible storage of hydrogen. This makes them relevant for applications such as negative electrodes in Nickel-Metal Hydride (Ni-MH) batteries. The addition of Nd to these alloys can influence their hydrogen absorption/desorption kinetics and storage capacity.

-

Catalysis: Nickel-based materials are well-known catalysts for various chemical reactions, including hydrogenation and reforming processes. The incorporation of Neodymium can modify the catalytic activity and stability of these materials. Nd-Ni-O based perovskites, for instance, are explored for their catalytic properties.

-

Electrochemical Applications: The electrochemical properties of Nd-Ni alloys lend themselves to applications in energy storage and sensing. This includes their use as electrode materials in supercapacitors and batteries, where their surface chemistry and structure play a crucial role.

-

Magnetic Materials: While Neodymium is a key component in high-strength permanent magnets (Nd-Fe-B), its combination with nickel also results in materials with interesting magnetic properties, although this is a less explored area compared to Nd-Fe-B magnets.

Quantitative Data Presentation

The following tables summarize the quantitative data found for various Nd-Ni based and related materials across different applications.

Hydrogen Storage Properties

| Alloy Composition | Crystal Structure | Max. Hydrogen Storage Capacity (wt%) | Absorption/Desorption Conditions | Reference |

| LaNi₅ | CaCu₅ (AB₅ type) | ~1.4 | Room temperature, < 1 MPa H₂ pressure | [1][2] |

| MmNi₄.₂₂Co₀.₄₈Mn₀.₁₅Al₀.₁₅ | CaCu₅ (AB₅ type) | ~1.55 (5.78 H/M) | 293 K | [3][4] |

| La₀.₆Y₀.₀₅Mg₁.₃₂Ca₁.₀₃Ni₉ | AB₃ type | 1.784 | Room temperature, 10 MPa H₂ | [5] |

| La₀.₅₅Ce₀.₄₅Y₂Ni₁₀.₉₅Mn₀.₄₅ | A₂B₇ type | 1.61 | Room temperature, 0.23 MPa plateau pressure | [5] |

| (Mg₂₄Ni₁₀Cu₂)₉₅Nd₅ | Nanocrystalline/Amorphous | Not specified | Not specified | [6] |

| Nd₅Mg₄₁Ni | Nd₅Mg₄₁, NdMg₁₂, NdMg₃, Mg₂Ni phases | 4.464 (in 66s) | 553 K | [7] |

Note: "Mm" denotes Mischmetal, a mixture of rare-earth elements.

Electrochemical Performance

| Material | Application | Key Performance Metric | Value | Electrolyte | Reference |

| La₀.₇₈Ce₀.₂₂Ni₄.₄₀Co₀.₆₀Mn₀.₂ | Ni-MH Battery Anode | Discharge Capacity at -40°C | 243.6 mAh/g | Not specified | [8] |

| (La, Ce)(Ni, Co, Mn, Al)₅ (Low-Co) | Ni-MH Battery Anode | Max. Discharge Capacity | 323.3 mAh/g | Not specified | [8] |

| (La, Ce)(Ni, Mn, Al)₅ (Co-free) | Ni-MH Battery Anode | Max. Discharge Capacity | 317.4 mAh/g | Not specified | [8] |

| Ni-based materials | Supercapacitor | Specific Capacitance | Varies widely (e.g., up to ~1000 F/g) | Aqueous (e.g., KOH) | [9] |

| Ni-Bio-MOF | Electrochemical Sensor | Limit of Detection (LOD) | Not specified | Not specified | [10] |

Magnetic Properties

Mechanical Properties

Specific quantitative data for the Vickers hardness and elastic modulus of a range of Nd-Ni intermetallic compounds were not found in a consolidated table format in the search results. The determination of these properties generally follows standardized indentation methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of Nd-Ni based materials.

Synthesis of Nd-Ni Intermetallic Compounds by Arc Melting

Objective: To synthesize polycrystalline Nd-Ni intermetallic compounds from high-purity elemental constituents.

Materials and Equipment:

-

High-purity Neodymium (Nd) and Nickel (Ni) metals (e.g., >99.9% purity)

-

Arc melting furnace with a water-cooled copper hearth and a non-consumable tungsten electrode

-

High-purity Argon (Ar) gas supply

-

Vacuum pump

-

Digital balance

Procedure:

-

Preparation of Precursors: Weigh the elemental Nd and Ni in the desired stoichiometric ratio to obtain the target intermetallic compound (e.g., for NdNi₅, a 1:5 molar ratio of Nd to Ni).

-

Furnace Setup: Place the weighed elements together on the copper hearth of the arc melting furnace.

-

Purging the Chamber: Seal the furnace chamber and evacuate it to a high vacuum (e.g., < 10⁻³ mbar) to remove atmospheric contaminants.

-

Inert Atmosphere: Backfill the chamber with high-purity Argon gas to a pressure of about 1-1.5 bar.[11]

-

Melting: Initiate an electric arc between the tungsten electrode and the metal precursors. The high temperature of the arc will melt the elements. Keep the arc on for several seconds to ensure complete melting and mixing.[3]

-

Homogenization: Turn off the arc to allow the molten alloy to solidify into a "button". To ensure homogeneity, turn the button over and re-melt it several times (typically 3-5 times). Weigh the sample after each melting to check for any significant weight loss.[11]

-

Cooling: After the final melting, allow the sample to cool down to room temperature under the inert argon atmosphere.

-

Sample Retrieval: Once cooled, the furnace can be vented and the synthesized intermetallic button can be retrieved.

Synthesis of NdNiO₃ Perovskite Nanoparticles by Coprecipitation

Objective: To synthesize NdNiO₃ perovskite nanoparticles.[1]

Materials and Equipment:

-

Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Polyethylene glycol (PEG) as a surfactant

-

Distilled water

-

Beakers, magnetic stirrer, pH meter

-

Centrifuge

-

Furnace for calcination

Procedure:

-

Precursor Solution: Prepare aqueous solutions of Nd(NO₃)₃·6H₂O and Ni(NO₃)₃·6H₂O in a 1:1 molar ratio in distilled water.

-

Surfactant Addition: Add PEG to the precursor solution and stir to ensure it is well-dissolved. The PEG helps to control the particle size.[12]

-

Precipitation: While stirring vigorously, slowly add a solution of NaOH as a precipitating agent until the pH of the mixture reaches a desired level to ensure the complete precipitation of metal hydroxides.

-

Aging and Washing: Age the resulting precipitate for a period to allow for particle growth and stabilization. Subsequently, wash the precipitate multiple times with distilled water to remove excess ions. Centrifugation can be used to separate the precipitate from the supernatant.

-

Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 100°C) to remove the water. This step starts the conversion of hydroxides to oxides.[1]

-

Grinding: Grind the dried powder to ensure homogeneity.

-

Calcination: Calcine the ground powder in a furnace at a high temperature (e.g., 900°C) for several hours (e.g., 4 hours). This high-temperature treatment facilitates the formation of the NdNiO₃ perovskite phase.[1][12]

-

Characterization: The final product can be characterized using techniques like X-ray Diffraction (XRD) to confirm the perovskite phase.

Measurement of Hydrogen Storage Properties using a Sieverts Apparatus

Objective: To measure the pressure-composition-temperature (PCT) isotherms of a Nd-Ni based alloy to determine its hydrogen storage capacity and thermodynamic properties.

Materials and Equipment:

-

Synthesized and activated Nd-Ni alloy powder

-

Sieverts apparatus (volumetric setup)[13]

-

High-purity hydrogen gas

-

Vacuum pump

-

Temperature-controlled sample holder

Procedure:

-

Sample Preparation and Loading: Accurately weigh a known amount of the activated alloy powder and load it into the sample holder of the Sieverts apparatus.

-

Degassing: Attach the sample holder to the apparatus and evacuate the system to a high vacuum to remove any adsorbed gases from the sample surface. This may involve heating the sample under vacuum.

-